4-(Benzyloxy)-3,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives, including those similar to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, involves a series of reactions starting from basic benzoic acid or its analogs. Studies on similar compounds involve various synthetic routes, highlighting methods such as nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction to achieve desired substituents on the benzoic acid backbone (Zhang et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of benzoic acid derivatives provides insight into the arrangement of atoms and functional groups. Compounds with structural similarities to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, such as 3,4-dimethoxybenzoic acid, have been studied using techniques like X-ray diffraction, revealing nearly planar structures with specific intermolecular interactions, such as hydrogen bonding, influencing crystal formation and stability (Pinkus et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 4-(Benzyloxy)-3,5-dimethoxybenzoic acid and its derivatives often include esterification, amidation, and other reactions relevant to functional group transformations. The reactivity can be influenced by the presence of electron-donating methoxy groups, affecting the compound's behavior in synthetic routes.
Physical Properties Analysis
The physical properties of compounds like 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. For example, studies on similar compounds have detailed their crystalline structure, highlighting the role of molecular interactions in determining physical properties (Barich et al., 2004).
Scientific Research Applications
Synthesis and Labeling : Specific deuterium-labeled reserpines and trimethoxybenzoic acids, including 4-methoxy-3,5-dimethoxybenzoic acid, have been synthesized. These labeled compounds are important in research for tracing and understanding chemical reactions and biological pathways (Roth et al., 1982).
Environmental Photochemistry : The aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was studied, revealing novel pH-dependent photosubstitution pathways upon photolysis. This research is relevant in understanding the environmental behavior of such compounds (Dallin et al., 2009).
Anticancer Properties : Derivatives of syringic acid, including benzyl 4-(benzyloxy)-3,5-dimethoxybenzoate, have shown selective anti-mitogenic activity against human malignant melanoma cells. This suggests their potential as a basis for new anticancer drugs, especially due to their selective activity and minimal cytotoxicity on normal cells (Orabi et al., 2013).
Microwave-Enhanced Synthesis : Studies have been conducted on the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate under microwave irradiation. This includes the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate, demonstrating the applicability of these compounds in advanced synthetic chemistry (Brooker et al., 2010).
Liquid Crystalline Properties : The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, similar in structure to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, was synthesized and studied for its mesophase properties. Such studies are essential in the development of new materials with specific optical and electronic properties (Qaddoura & Belfield, 2010).
Mechanism of Action
Target of Action
Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions via sn1 or sn2 pathways .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds like boronic esters have been noted for their stability, which can impact their bioavailability .
Result of Action
Safety data sheets for similar compounds indicate potential skin and eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid. For instance, the stability of similar compounds like boronic esters can be influenced by air and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCCGNWMGBKDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427912 | |
Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-dimethoxybenzoic acid | |
CAS RN |
14588-60-4 | |
Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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